molecular formula C11H21NO3 B13554297 tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate

tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate

Cat. No.: B13554297
M. Wt: 215.29 g/mol
InChI Key: FQMBCABCVMWRKA-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a hydroxyhexenyl chain, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxyhexenyl precursor. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production of tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, alcohols, bases like NaOH or KOH

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted carbamates

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to protect amine groups makes it valuable in the synthesis of peptides and other complex biomolecules .

Medicine: In medicinal chemistry, tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate is used in the development of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug .

Industry: The compound finds applications in the production of polymers and resins. It is also used in the manufacture of specialty chemicals and intermediates for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate involves its role as a protecting group. The tert-butyl carbamate group can be selectively cleaved under acidic conditions, releasing the free amine. This selective cleavage is facilitated by the stability of the tert-butyl carbocation formed during the reaction . The compound’s ability to protect amine groups while allowing other reactions to proceed makes it a valuable tool in organic synthesis.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate

Uniqueness: tert-Butyl N-[(4E)-6-hydroxyhex-4-en-1-yl]carbamate is unique due to its hydroxyhexenyl chain, which provides additional functional groups for further chemical modifications. This makes it more versatile compared to other similar compounds that may lack such functional groups .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[(E)-6-hydroxyhex-4-enyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h5,7,13H,4,6,8-9H2,1-3H3,(H,12,14)/b7-5+

InChI Key

FQMBCABCVMWRKA-FNORWQNLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCC/C=C/CO

Canonical SMILES

CC(C)(C)OC(=O)NCCCC=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.